molecular formula C6H5FS B130044 4-Fluorothiophenol CAS No. 371-42-6

4-Fluorothiophenol

Cat. No. B130044
CAS RN: 371-42-6
M. Wt: 128.17 g/mol
InChI Key: OKIHXNKYYGUVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorothiophenol is a clear colorless to light yellow liquid . It is used in the synthesis of Bicalutamide, an anti-cancer drug .


Synthesis Analysis

The synthesis of aromatic thiols, such as 4-Fluorothiophenol, is a rather poorly explored area of organosulfur chemistry . Classical methods for the introduction of the SH-groups into various aromatic compounds are based on the interaction of arenes with sulfur or its inorganic derivatives . For instance, thiophenol can be obtained using elemental sulfur and anhydrous aluminum chloride, which react with benzene at 75–80 °C .


Molecular Structure Analysis

The molecular formula of 4-Fluorothiophenol is C6H5FS . Its molecular weight is 128.17 .


Chemical Reactions Analysis

The chemical reactions of 4-Fluorothiophenol are not widely spread, since, along with thiols, which are the major products of the reaction, diarylsulfides and thianthrenes are also formed .


Physical And Chemical Properties Analysis

4-Fluorothiophenol is a liquid with a refractive index of 1.5490 to 1.5520 (20°C, 589 nm) . Its density is 1.203 g/mL at 25 °C (lit.) .

Scientific Research Applications

Applications in Optoelectronics and Polymer Science

Enhanced Performance in Polymer Light-Emitting Diodes 4-Fluorothiophenol (4-FTP) is used to modify the Ag anode of top-emitting polymer light-emitting diodes (T-PLEDs), enhancing the device's hole injection and overall performance. The presence of fluorine atoms at the modified anode's outer surface is instrumental in improving the device's work function, leading to increased brightness and luminous efficiency without compromising the reflectivity of the Ag anode (Chong et al., 2006).

Synthesis and Characterization of Mo–Cu–thiolate Clusters 4-FTP is also involved in the synthesis and characterization of Mo–Cu–thiolate clusters, specifically in the study of [S2MoS2Cu(n-SPhF)]2 − clusters. These clusters exhibit distinct 19F-NMR signals based on their local environments, influenced by different solvents and solutes. This property makes these clusters potential structural probes for studying proteins like the Orange Protein (ORP), offering a valuable NMR structural probe alternative (Maiti et al., 2014).

Influence in Polymer Science Fluorination in polymer backbones, such as in poly(3-alkyl-4-fluoro)thiophenes, leads to noteworthy changes in properties. Specifically, backbone fluorination increases the polymer ionization potential without significantly altering the optical band gap. It also encourages a more co-planar backbone structure, resulting in increased charge carrier mobilities in field-effect transistors. These properties highlight 4-FTP's significant role in tuning the electronic properties of conjugated polymers (Fei et al., 2015).

Applications in Material Science and Surface Chemistry

Gas Permeability in Modified PVC Membranes 4-Fluorothiophenol is used to modify poly(vinyl chloride) (PVC) for enhanced gas separation applications. The modified PVC shows different gas permeabilities and selectivities, making it a promising material for gas separation technologies. The performance of these membranes is influenced by the degree of modification and the presence of fluorine atoms in the functionalizing groups (Bierbrauer et al., 2010).

Enhanced Interface Properties in Semiconductor–Metal Contacts In semiconductor technology, 4-Fluorothiophenol is utilized to treat Ru surfaces to improve interface properties between metal electrodes and semiconductor layers, such as in pentacene thin-film transistors. The treatment leads to increased work function and grain size of the semiconductor layer, resulting in improved device mobility and on-off ratio (Yun & Rhee, 2010).

Safety And Hazards

4-Fluorothiophenol is considered hazardous. It is flammable and toxic if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIHXNKYYGUVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190593
Record name 4-Fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorothiophenol

CAS RN

371-42-6
Record name 4-Fluorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorothiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 371-42-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorothiophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorothiophenol
Reactant of Route 2
4-Fluorothiophenol
Reactant of Route 3
4-Fluorothiophenol
Reactant of Route 4
4-Fluorothiophenol
Reactant of Route 5
Reactant of Route 5
4-Fluorothiophenol
Reactant of Route 6
4-Fluorothiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.